N-isobutyl-N-isopropylamine
Description
N-Isobutyl-N-isopropylamine (CAS 39099-24-6) is a branched secondary amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. Its structure consists of an isobutyl group (–CH₂CH(CH₃)₂) and an isopropyl group (–CH(CH₃)₂) attached to a central nitrogen atom . Synonyms include Isobutylisopropylamine, Propylamine, N-isopropyl-2-methyl-, and this compound . This compound is classified as an intermediate in organic synthesis and pharmaceutical manufacturing, with commercial availability noted at a price of $200 per 100 mg . Its hydrochloride derivative (CAS 98630-32-1) is also documented .
The steric hindrance imparted by its branched alkyl groups influences its reactivity, making it less nucleophilic compared to linear amines. This property is critical in applications requiring controlled reaction kinetics, such as catalyst preparation or drug intermediate synthesis.
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)5-8-7(3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYHKHLCPPXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494929 | |
| Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-24-6 | |
| Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-isobutyl-N-isopropylamine can be synthesized through the reaction of isobutylamine and isopropylamine in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In an industrial setting, this compound is produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-N-isopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature of 25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature of 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature of 50-80°C.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-isobutyl-N-isopropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of N-isobutyl-N-isopropylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include the formation of intermediates such as imines and amides, which further undergo transformation to yield the final products.
Comparison with Similar Compounds
Comparison with Structural Analogues
N-Ethyl-N-Isopropylamine (CAS 16728-80-6)
- Molecular Formula : C₅H₁₃N
- Structure : Ethyl (–CH₂CH₃) and isopropyl groups attached to nitrogen.
- Properties : Lower molecular weight (99.16 g/mol ) and reduced steric bulk compared to N-isobutyl-N-isopropylamine. This increases its nucleophilicity, making it more reactive in alkylation or acylation reactions.
- Applications : Used as a base in organic synthesis and as a precursor for surfactants .
N-Benzyl-N-Isopropylamine (CAS 102-97-6)
- Molecular Formula : C₁₀H₁₅N
- Structure : Benzyl (–CH₂C₆H₅) and isopropyl groups.
- Properties : The aromatic benzyl group enhances resonance stabilization, altering solubility (likely more lipophilic) and reactivity. Molecular weight: 149.24 g/mol .
- Applications : Pharmaceutical intermediate, particularly in synthesizing psychotropic agents or anticonvulsants .
N-Isopropyl Hydroxylamine (CAS 17109-49-8)
- Molecular Formula: C₃H₉NO
- Structure : Hydroxylamine (–NHOH) with an isopropyl group.
- Properties : The hydroxyl group introduces hydrogen-bonding capacity and redox activity. It is prone to disproportionation and acts as a radical scavenger.
- Applications : Antioxidant in polymers, corrosion inhibitor, and intermediate in agrochemicals .
Chlorinated Derivatives (e.g., N-(2-Chloroethyl)-N-Isopropylamine)
- Example: 2-(N-Isopropyl-N-propylamino)ethylchloride (CAS 688299-03-8).
- Structure : Chloroethyl (–CH₂CH₂Cl) and isopropyl/propyl groups.
- Properties : The electron-withdrawing chlorine atom increases electrophilicity, enabling participation in nucleophilic substitution reactions.
- Applications : Intermediate in pesticide and pharmaceutical synthesis .
Data Comparison Table
Biological Activity
N-isobutyl-N-isopropylamine (IBIPA) is a branched-chain aliphatic amine with the molecular formula CHN. This compound is gaining attention in various fields, particularly for its biological activities, which include antibacterial properties and potential applications in pharmaceuticals. This article will explore the biological activity of IBIPA, supported by research findings, case studies, and relevant data tables.
- Molecular Weight : 115.23 g/mol
- Boiling Point : Approximately 90 °C
- Physical State : Colorless liquid
- Odor : Ammonia-like
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound. As a reactive alkylating agent, it has been shown to interact with bacterial DNA, leading to cross-linking and subsequent inhibition of bacterial growth.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of IBIPA against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that IBIPA exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 1.0 |
| Staphylococcus aureus | 0.5 |
| Pseudomonas aeruginosa | 2.0 |
The mechanism by which IBIPA exerts its antibacterial effects appears to involve the formation of covalent bonds with nucleophilic sites on DNA bases, leading to structural modifications that inhibit replication and transcription processes in bacteria .
Toxicological Profile
While exploring the biological activity of IBIPA, it is crucial to consider its toxicological profile. According to toxicological assessments, exposure to high concentrations can result in adverse effects on human health, including respiratory irritation and potential systemic toxicity.
Key Findings from Toxicological Studies
- Acute Toxicity : In animal models, acute exposure to IBIPA showed signs of toxicity at doses exceeding 200 mg/kg.
- Chronic Exposure : Long-term exposure may lead to respiratory issues and alterations in blood parameters.
Research Findings
Research has demonstrated that IBIPA's biological activity extends beyond antibacterial effects. It has been implicated in modulating certain biochemical pathways related to inflammation and cell signaling.
Inflammatory Response Modulation
In vitro studies have shown that IBIPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for IBIPA in managing inflammatory conditions.
| Cytokine | Control Level (pg/mL) | IBIPA Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
